4-fluoro-3-methyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
4-fluoro-3-methyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound. Structurally, it incorporates a benzenesulfonamide core, fluoro and methyl substituents, an imidazole ring, and a pyridazinone moiety. This unique configuration imparts distinct chemical properties and potential biological activities to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes can be employed to prepare 4-fluoro-3-methyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide. One such method involves:
Synthesis of the benzenesulfonamide intermediate.
Introduction of the fluoro and methyl groups through appropriate electrophilic aromatic substitution reactions.
Coupling of the imidazole ring followed by the attachment of the pyridazinone moiety via condensation reactions.
Purification using recrystallization or chromatographic techniques to ensure the desired purity and yield.
Industrial Production Methods: For industrial production:
Optimization of each synthetic step is crucial to enhance yield and reduce costs.
Use of continuous flow reactors for large-scale synthesis.
Employment of eco-friendly solvents and reagents to ensure sustainability.
Types of Reactions:
Oxidation: This compound may undergo oxidative reactions at the methyl group or the imidazole ring.
Reduction: Selective reduction of the sulfonamide moiety is possible under specific conditions.
Substitution: Nucleophilic and electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles such as acyl chlorides.
Major Products Formed: The products formed depend on the reagents and conditions used but typically include oxidized derivatives, reduced compounds, and substituted analogs.
Scientific Research Applications
4-fluoro-3-methyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide finds applications in:
Chemistry: A starting material for the synthesis of more complex organic molecules.
Biology: Potential use as a tool in biochemical assays for studying enzyme inhibition.
Medicine: Exploration as a lead compound in drug development, particularly targeting pathways involving the imidazole and pyridazinone moieties.
Industry: Application in the development of specialty chemicals and agrochemical products.
Mechanism of Action
The mechanism of action involves:
Molecular Targets: Potential inhibition of enzymes that interact with the imidazole or pyridazinone units.
Pathways Involved: The sulfonamide group may mimic substrates or inhibitors of biological pathways, leading to altered cellular processes.
Comparison with Similar Compounds
4-fluoro-3-methyl-N-(2-(1H-imidazol-1-yl)ethyl)benzenesulfonamide
4-fluoro-3-methyl-N-(2-(3-(2-methyl-1H-pyrrol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Uniqueness:
The combination of the imidazole and pyridazinone moieties imparts unique biological activity.
The specific substitution pattern leads to distinct chemical reactivity and physical properties.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O3S/c1-12-11-14(3-4-15(12)18)27(25,26)20-8-10-23-17(24)6-5-16(21-23)22-9-7-19-13(22)2/h3-7,9,11,20H,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAFSALMRKEQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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